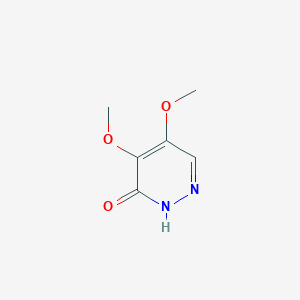

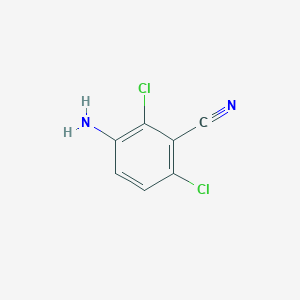

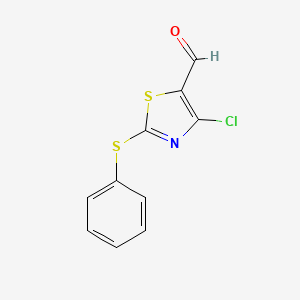

![molecular formula C7H7BrClN3 B3034698 8-溴咪唑并[1,2-a]吡啶-2-胺盐酸盐 CAS No. 2089649-15-8](/img/structure/B3034698.png)

8-溴咪唑并[1,2-a]吡啶-2-胺盐酸盐

描述

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by their imidazo[1,2-a]pyridine core, which is a fused ring structure combining imidazole and pyridine rings. The specific compound is further modified by the presence of a bromine atom and an amine group, making it a potential intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, a direct intramolecular C-H amination reaction has been developed to synthesize pyrido[1,2-a]benzimidazoles from N-aryl-2-aminopyridines, which is cocatalyzed by copper(II) and iron(III) . This method provides a route that could potentially be adapted for the synthesis of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused bicyclic ring system. The presence of various substituents, such as a bromine atom, can significantly influence the electronic properties and reactivity of the molecule. The bromine atom, in particular, is a key functional group that can facilitate further chemical transformations due to its reactivity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For example, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives involves cyclization reactions starting from 2-aminopyridin-3-ol with bromopyruvic acid . This demonstrates the reactivity of the imidazo[1,2-a]pyridine core towards cyclization and functionalization, which is relevant for the synthesis and modification of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of the bromine atom and the amine group in 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl would affect its boiling point, melting point, solubility, and stability. These properties are crucial for the handling and application of the compound in various chemical processes. Although the specific properties of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl are not detailed in the provided papers, general trends can be inferred from the behavior of similar compounds.

科学研究应用

药物化学分子骨架的合成

Schmid、Schühle 和 Austel(2006 年)的一项研究报告了从相关化合物开始合成 3-(N-取代氨基甲基)-5-(N-取代亚氨基)-2,3-二氢咪唑并[1,2-a]吡啶。这种合成以产生三维分子骨架而著称,该骨架在药物化学中可能很有用,用于开发可以最佳适应生物靶标的小分子 (Schmid、Schühle 和 Austel,2006)。

法尼转移酶抑制剂的开发

Dinsmore 等人(2000 年)合成了 8-氨基-5,6,7,8-四氢咪唑并[1,5-a]吡啶环系统,以产生构象受限的法尼转移酶抑制剂类似物。开发这些类似物是为了表现出改善的体内代谢稳定性 (Dinsmore 等人,2000)。

钯催化硼化反应的探索

Sanghavi 等人(2022 年)研究了涉及与 8-溴咪唑并[1,2-a]吡啶-2-胺盐酸盐在结构上相似的化合物的钯催化铃木-宫浦硼化反应。他们的工作提供了对活性药物成分制备的见解,并探索了富氮系统的抗癌和抗结核剂潜力 (Sanghavi、Sriram、Kumari 和 Kapadiya,2022)。

在咪唑并吡啶衍生物合成中的应用

Rogul'chenko、Mazur 和 Kochergin(1975 年)的研究涉及从 C-取代 4-氨基嘧啶合成咪唑并[1,2-c]嘧啶衍生物。他们的方法包括形成 8-溴咪唑并[1,2-c]嘧啶,这突出了该化合物在合成复杂杂环结构中的效用 (Rogul'chenko、Mazur 和 Kochergin,1975)。

在药物化学催化胺化中的作用

Masters 等人(2011 年)讨论了酸性添加剂在通过直接铜催化胺化合成吡啶并[1,2-a]苯并咪唑中的重要性。这项研究突出了类似化合物在药物化学领域的相关性,特别是在合成具有潜在药物应用的化合物方面 (Masters 等人,2011)。

安全和危害

未来方向

While the specific future directions for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl are not explicitly mentioned in the search results, the development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

作用机制

Target of Action

8-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, to which this compound belongs, is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that the compound may affect various biochemical pathways through its interaction with different targets.

Pharmacokinetics

The compound’s molecular weight is reported to be 24851 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridines, to which this compound belongs, have been reported to have significant biological and therapeutic value . This suggests that the compound could potentially exert various molecular and cellular effects.

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by different reaction conditions . This suggests that environmental factors could potentially influence the action of the compound.

属性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVBRBVHDDDNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)